molecular formula C25H29N3O5S B2495568 Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1358394-04-3

Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

Cat. No. B2495568
CAS RN: 1358394-04-3
M. Wt: 483.58
InChI Key: ZAGSPZBCSQVFLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical reactions that integrate different moieties to form complex structures. For instance, a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties have been synthesized, indicating a methodology that could potentially be adapted for the synthesis of the target compound (Dalloul et al., 2017). These processes typically involve the reaction of specific precursors under controlled conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds within this family has been elucidated using various spectroscopic techniques. For example, the detailed molecular structure and vibrational analysis of a similar sulfonamide derivative were carried out by both experimental and theoretical approaches, confirming the compound's electronic delocalization through NBO analysis and HOMO-LUMO energies (Vetrivelan, 2019). Such analyses are crucial for understanding the electronic properties and reactivity of the compound.

Chemical Reactions and Properties

The reactivity of this class of compounds often involves their participation in various chemical reactions, leading to the formation of new bonds and structures. For instance, the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with certain reagents can yield triazaspiro[4.4]non-ene diones, indicating a potential pathway for the generation of related structures (Bubnov et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be characterized through various analytical methods. The crystalline structure of related compounds has been determined by single-crystal X-ray diffraction, revealing specific conformations and molecular interactions (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for participating in chemical transformations, are key aspects of these compounds. Studies involving similar molecules have explored their antimicrobial activities, providing insights into their chemical behavior and interactions with biological targets (Dalloul et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Dalloul et al. (2017) explored the synthesis of a new series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties. These compounds demonstrated significant antimicrobial activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Dalloul et al., 2017).

Electrophoretic and Biocompatible Polymers

Research by Hayashi and Takasu (2015) focused on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides. These polymers were hybridized with bioactive glass for potential biomedical applications, showing the versatility of sulfoneimide-initiated polymers (Hayashi & Takasu, 2015).

Anti-inflammatory Pharmaceuticals

Kodela et al. (2012) synthesized a new class of anti-inflammatory pharmaceuticals, NOSH-Aspirin, which release both nitric oxide and hydrogen sulfide. These compounds were shown to inhibit the growth of various human cancer cell lines, pointing to their potential in cancer therapy (Kodela et al., 2012).

Synthesis of Extended Oxazoles

A study by Patil and Luzzio (2016) detailed the synthesis of extended oxazoles, demonstrating synthetic strategies for creating complex molecular structures that could be applied in various chemical and pharmaceutical developments (Patil & Luzzio, 2016).

properties

IUPAC Name

methyl 2-[[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-24(2,3)18-11-9-17(10-12-18)21-22(29)27-25(26-21)13-15-28(16-14-25)34(31,32)20-8-6-5-7-19(20)23(30)33-4/h5-12H,13-16H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGSPZBCSQVFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

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